

# "Big gastrin" vs. progastrin: functional differences and similarities

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## Compound of Interest

Compound Name:	Big gastrin
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## "Big Gastrin" vs. Progastrin: A Comparative Guide for Researchers

A detailed examination of the functional distinctions and shared characteristics of "big gastrin" (G34) and its precursor, progastrin, is crucial for researchers in gastroenterology and oncology. While originating from the same gene, these peptides exhibit divergent physiological and pathological roles. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to elucidate their unique contributions to cellular signaling and disease.

## I. Functional Overview: From Digestion to Disease

"Big gastrin" (G34) is a major circulating form of the hormone gastrin, a key regulator of gastric acid secretion and mucosal growth.<sup>[1][2]</sup> Synthesized in the G-cells of the stomach and duodenum, its primary role is to stimulate parietal cells to release hydrochloric acid, aiding in digestion.<sup>[1][3][4][5]</sup> In contrast, progastrin, the 80-amino acid precursor to all gastrin forms, is typically processed intracellularly and not secreted in significant amounts in healthy individuals.<sup>[6][7]</sup> However, in various malignancies, particularly gastrointestinal cancers, progastrin processing is incomplete, leading to its secretion into the bloodstream where it is often referred to as hPG80.<sup>[7][8]</sup> This circulating progastrin has been implicated in promoting tumor growth, cell proliferation, and the survival of cancer stem cells.<sup>[7][9]</sup>

## II. Comparative Data

To facilitate a clear understanding of their distinct properties, the following tables summarize key quantitative data for **"big gastrin"** and progastrin.

**Table 1: Physicochemical and Receptor Binding Characteristics**

Feature	"Big Gastrin" (G34)	Progastrin
Amino Acid Length	34	80
Primary Receptor	Cholecystokinin B (CCKB) Receptor[1][10]	Putative specific receptor(s), Annexin II, GPR56[9][11]
Receptor Binding Affinity (Kd/Ki)	High affinity for CCKB receptor (approx. 0.3–1 nM)[12]	High affinity for its own binding sites (0.5 to 1 nM)[11]

**Table 2: Plasma Concentrations in Health and Disease**

Condition	"Big Gastrin" (G34) Concentration	Progastrin (hPG80) Concentration
Healthy Individuals (Fasting)	Basal levels are similar to G17[13]	Barely detectable to low levels (Median: ~0.20 - 1.37 pM)[7] [14]
Gastric Ulcer Patients	Raised basal levels before a meal[15]	Not typically elevated
Duodenal Ulcer Patients	Similar to normal basal levels, but significantly increased after a meal[15]	Not typically elevated
Cancer Patients (various)	May be elevated in certain neuroendocrine tumors	Significantly higher than in healthy individuals (Median: ~3.96 - 10.65 pM)[7][16]

**Table 3: Proliferative Effects**

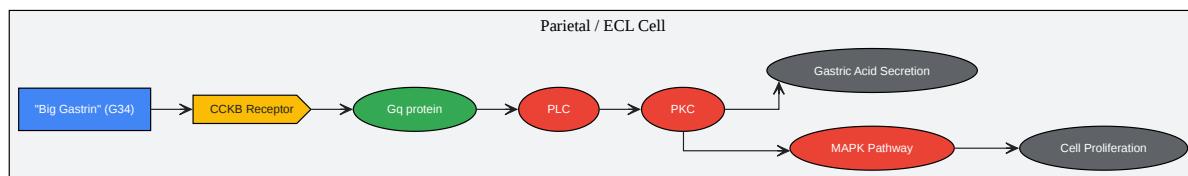
Molecule	Cell Type	Proliferative Effect
"Big Gastrin" (G34)	Gastric mucosal cells	Stimulates DNA, RNA, and protein synthesis; increases parietal cell number[1][17][18]
Progastrin	Colonic epithelial cells, Colorectal cancer cells	Promotes proliferation and is essential for cancer stem cell survival[7][9][19][20]

### III. Signaling Pathways

The functional differences between "**big gastrin**" and progastrin are rooted in their distinct signaling pathways.

#### "Big Gastrin" Signaling Pathway

"**Big gastrin**" exerts its effects primarily through the G-protein coupled CCKB receptor.[1][21] Binding of G34 to the CCKB receptor on parietal and enterochromaffin-like (ECL) cells activates multiple downstream signaling cascades, including the phospholipase C/protein kinase C (PLC/PKC) and MAPK pathways, ultimately leading to increased gastric acid secretion and mucosal cell proliferation.[3][4][22]

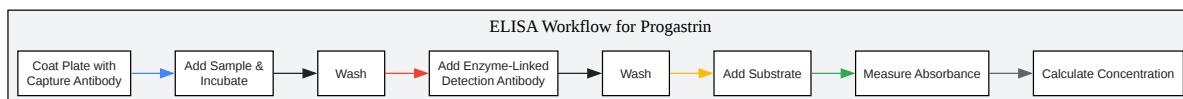
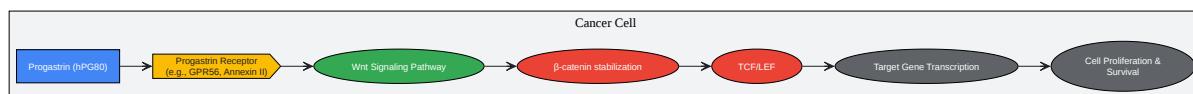


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Fig 1. "**Big Gastrin**" signaling cascade.

## Progastrin Signaling Pathway

Progastrin's signaling is more complex and less completely understood. In cancer cells, progastrin can activate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.[22] This activation can lead to the transcription of genes that promote cell proliferation and survival.[6] Unlike amidated gastrins, progastrin does not appear to signal through the classical G-protein coupled pathways of the CCKB receptor, but may utilize a β-arrestin-dependent pathway.[5][23]



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